1,3-Diphenylguanidine hydrobromide

Soldering Flux Aqueous Formulation Solubility

Specify 1,3-Diphenylguanidine hydrobromide (DPG·HBr, CAS 93982-96-8) for superior performance in aqueous flux formulations and as a secondary rubber accelerator. Unlike its free base (DPG), this hydrobromide salt offers high water solubility and enhanced thermal stability, preventing crystal precipitation in soldering pastes and ensuring predictable cure kinetics in vulcanization.

Molecular Formula C13H14BrN3
Molecular Weight 292.17 g/mol
CAS No. 93982-96-8
Cat. No. B1305074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diphenylguanidine hydrobromide
CAS93982-96-8
Molecular FormulaC13H14BrN3
Molecular Weight292.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N.Br
InChIInChI=1S/C13H13N3.BrH/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;/h1-10H,(H3,14,15,16);1H
InChIKeyDSESGJJGBBAHNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 500 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Diphenylguanidine Hydrobromide (CAS 93982-96-8): Procurement & Analytical Baseline


1,3-Diphenylguanidine hydrobromide (CAS 93982-96-8), also referred to as N,N'-diphenylguanidine monohydrobromide or DPG·HBr, is the hydrobromide salt of 1,3-diphenylguanidine . It presents as a white to off-white crystalline powder with a molecular formula of C₁₃H₁₄BrN₃ and a molecular weight of 292.17 g/mol . This compound is primarily sourced for specialized roles in organic synthesis, as a rubber vulcanization accelerator, and as an active organic halide component in soldering fluxes [1]. Its significance in procurement stems from its defined salt stoichiometry, which imparts distinct physicochemical properties compared to its free base form.

Why 1,3-Diphenylguanidine Hydrobromide Cannot Be Substituted with Free Base or Other Salts


The selection of 1,3-diphenylguanidine hydrobromide (DPG·HBr) over its free base (DPG, CAS 102-06-7) or other salts like the hydrochloride (DPG·HCl, CAS 24245-27-0) is not arbitrary due to fundamental differences in solubility, melting behavior, and process compatibility . The hydrobromide salt exhibits water solubility, a critical requirement for aqueous flux formulations, whereas the free base is sparingly soluble [1]. Furthermore, DPG·HBr demonstrates reduced hygroscopicity and enhanced thermal stability compared to other guanidine halides, which is essential for maintaining activity during high-temperature soldering processes and long-term storage . Generic substitution without accounting for these quantifiable differences can lead to formulation instability, crystal precipitation, and compromised performance in vulcanization and electronics applications.

Quantitative Differentiation Evidence for 1,3-Diphenylguanidine Hydrobromide Procurement


Enhanced Water Solubility vs. Free Base for Aqueous Flux Formulations

1,3-Diphenylguanidine hydrobromide (DPG·HBr) demonstrates markedly higher water solubility compared to its free base, 1,3-diphenylguanidine (DPG). Vendor technical datasheets consistently report DPG·HBr as 'soluble in water' or 'moderately soluble', whereas DPG free base is characterized as 'sparingly soluble in water' [1]. This enhanced aqueous solubility is a critical performance attribute for its use as an organic activator in water-based soldering flux compositions, enabling homogeneous distribution and consistent activation without precipitation, a known failure mode for free base amines in aqueous acidic environments .

Soldering Flux Aqueous Formulation Solubility

Reduced Hygroscopicity vs. Hydrochloride Salt for Stable Soldering Flux Performance

1,3-Diphenylguanidine hydrobromide exhibits significantly lower hygroscopicity compared to its hydrochloride salt analog, diphenylguanidine hydrochloride (DPG·HCl). Chinese supplier technical literature specifically cites DPG·HBr's 'stable nature and low moisture absorption' as key advantages for its use in solder paste formulations . In contrast, DPG·HCl is not typically described with this low-hygroscopicity attribute. This property directly mitigates premature activation and degradation of flux components during storage and handling, ensuring reliable soldering performance and extended shelf life for formulated solder pastes and creams .

Soldering Flux Hygroscopicity Stability

High Purity Specifications (≥98%) Meeting Industrial and Research Standards

Commercial sourcing of 1,3-diphenylguanidine hydrobromide is characterized by high purity specifications, with numerous reputable suppliers offering material at ≥98% purity . This level of purity is essential for its applications as a research chemical and as a precise component in rubber vulcanization accelerator blends, where impurities can negatively affect cure kinetics and final product properties [1]. While high-purity free base DPG is also available, the consistent availability of high-purity DPG·HBr from multiple vendors ensures reliable procurement for applications where a defined, high-purity hydrobromide salt is specifically required.

Purity Quality Control Procurement

Optimal Application Scenarios for 1,3-Diphenylguanidine Hydrobromide


Aqueous Soldering Flux and Solder Paste Activator

The water solubility of 1,3-diphenylguanidine hydrobromide makes it uniquely suitable for formulating aqueous soldering fluxes and as an organic halide activator in solder pastes . Its ability to dissolve uniformly without precipitation ensures consistent activation and wettability on metal surfaces during high-temperature soldering, a performance advantage over the sparingly soluble free base which can cause crystal precipitation and non-uniform flux distribution [1].

Specialty Rubber Vulcanization Accelerator

1,3-Diphenylguanidine hydrobromide functions as a secondary accelerator in sulfur vulcanization of natural and synthetic rubber . Its high purity (≥98%) and stable salt form ensure predictable cure kinetics and consistent final product properties. The compound's reduced hygroscopicity compared to other salts contributes to better storage stability in formulated rubber compounds, preventing premature cross-linking and ensuring a reliable manufacturing process .

Organic Synthesis Building Block and Research Chemical

As a well-defined, high-purity hydrobromide salt , 1,3-diphenylguanidine hydrobromide is a valuable intermediate and reagent in organic synthesis. Its use is specified in patents for preparing advanced materials, such as novel hybrid perovskites for optoelectronic applications, where precise stoichiometry and high purity are critical for achieving desired material properties . The compound's defined physical properties (melting point 157-163°C) also facilitate accurate analytical standard preparation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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